- Iridium-catalyzed reductive amination of carboxylic acids, Journal of Catalysis, 2023, 418, 283-289

Cas no 91-66-7 (N,N-Diethylaniline)

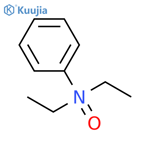

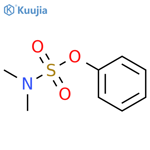

N,N-Diethylaniline structure

상품 이름:N,N-Diethylaniline

N,N-Diethylaniline 화학적 및 물리적 성질

이름 및 식별자

-

- N,N-Diethylaniline

- DEA

- N,N-DIETHYLANILINE, CP

- 4-N,N-diethylaminobenzene

- Aniline,N,N-diethyl

- Benzenamine,N,N-diethyl

- Diaethylanilin

- Diethylaniline

- Diethylphenylamine

- N,N-Diethylanilin

- N,N-diethyl-aniline

- N,N-diethylbenzenamine

- N,N-diethylbenzeneamine

- Phenyldiethylamine

- N,N-diethylaminobenzene

- NCGC00254308-01

- N,N-Diethylaniline, puriss. p.a., >=99.5%

- 358731-12-1

- CCRIS 2847

- J-523236

- SMR001307329

- N, N-Diethylaniline

- NSC7205

- FT-0629467

- N, N-Diethylaniline [UN2432] [Poison]

- NA2432

- DTXCID701800

- ADAL1185349

- N,N-Dethylanlne

- Z57770738

- UN 2432

- BIDD:GT0823

- NSC 7205

- N,N-Diethylaniline 100 microg/mL in Methanol

- LS-1927

- DIETHYLANILINE [MI]

- NCGC00091331-01

- N,N-Diethylaniline, 98%

- WLN: 2N2&R

- N,N-diethyianiline

- Benzenamine, N,N-diethyl-

- N, N-Diethylaniline [UN2432] [Poison]

- N,N-Diethylaniline-4-D

- Tox21_201496

- AKOS000119089

- 1WR1HJ2PGW

- N,N-Diethyl aniline

- N,N-Diethylanilin [Czech]

- EINECS 202-088-8

- MFCD00009042

- D0475

- Bencenamina, n, n-dietil-

- Diaethylanilin [German]

- NSC-7205

- N,N-DI(ETHYL-1,1-D2)ANILINE

- N,N-Diethylaniline, purum, >=98.0% (GC)

- Aniline, N,N-diethyl-

- Tox21_300569

- Benzamine, N,N-diethyl-

- N,N-Diethylaniline, >=99%

- (diethylamino)benzene

- diethylamino benzene

- NCGC00259047-01

- PS-6141

- diethyl aniline

- Q1482984

- PhNEt2

- Et2NPh

- 2065185-74-0

- N,N-DI(ETHYL-2,2,2-D3)ANILINE

- HSDB 1639

- N,N-DIETHYLANILINE [HSDB]

- AI3-52227

- STL263867

- Diethylaniline, n,n-

- F0001-2220

- DIETHYL ANILINE, N,N-

- diethyl-phenyl-amine

- UNII-1WR1HJ2PGW

- MLS002303040

- NCGC00091331-02

- N,N-Diethyl-N-phenylamine #

- SY246295

- HMS3039C12

- InChI=1/C10H15N/c1-3-11(4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H

- N-Phenyldiethylamine

- CHEMBL252071

- UN2432

- DTXSID8021800

- MFCD31699978

- NCGC00091331-03

- EC 202-088-8

- CAS-91-66-7

- SCHEMBL17594

- 91-66-7

- EN300-18282

- Aniline, N,N-diethyl- (8CI)

- N,N-Diethylbenzenamine (ACI)

- NL 64-10P

- N,N-DEA

- DIAETHYLANILIN (GERMAN)

- N,NDiethylanilin

- N,NDiethylaminobenzene

- BENZENEAMINE, 2,6-DIETHYL-(9CI)

- BENZENEAMINE, 2,6-DIETHYL-

- N,NDiethylbenzenamine

- ANILINE, 2,6-DIETHYL

- NPhenyldiethylamine

- NS00003372

- Benzenamine, N,Ndiethyl

- N,N-DIETHYLANILIN (CZECH)

- Aniline, N,Ndiethyl

-

- MDL: MFCD00009042

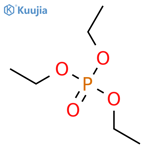

- 인치: 1S/C10H15N/c1-3-11(4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3

- InChIKey: GGSUCNLOZRCGPQ-UHFFFAOYSA-N

- 미소: C1C=CC(N(CC)CC)=CC=1

- BRN: 742483

계산된 속성

- 정밀분자량: 149.12000

- 동위원소 질량: 149.12

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 1

- 중원자 수량: 11

- 회전 가능한 화학 키 수량: 3

- 복잡도: 91

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 소수점 매개변수 계산 참조값(XlogP): 아무것도 아니야

- 토폴로지 분자 극성 표면적: 3.2A^2

- 상호 변형 이기종 수량: 아무것도 아니야

- 표면전하: 0

실험적 성질

- 색과 성상: 무색에서 노란색 기름 모양의 액체로 특별한 냄새가 난다.[1]

- 밀도: 0.938 g/mL at 25 °C(lit.)

- 융해점: −38 °C (lit.)

- 비등점: 216°C

- 플래시 포인트: 화씨 온도: 190.4°f

섭씨: 88 ° c - 굴절률: n20/D 1.542(lit.)

- PH값: 8 (0.1g/l, H2O, 20℃)

- 용해도: water: soluble1g in 70ml at 12°C

- 수용성: 14 g/L (12 ºC)

- 안정성: Stable. Combustible. Incompatible with strong oxidizing agents, strong acids.

- PSA: 3.24000

- LogP: 2.53280

- 증기압: 1 mmHg ( 49.7 °C)

- FEMA: 2744

- 민감성: 빛에 민감하다

- 머크: 3114

- 산도 계수(pKa): 6.61(at 22℃)

- 용해성: 물에 잘 녹고 에탄올, 에틸에테르, 트리클로로메탄에 약간 녹으며 산에 쉽게 녹는다.[10]

N,N-Diethylaniline 보안 정보

-

기호:

- 제시어:경고

- 신호어:Danger

- 피해 선언: H301,H311,H331,H373,H411

- 경고성 성명: P273

- 위험물 운송번호:UN 2432 6.1/PG 3

- WGK 독일:2

- 위험 범주 코드: 23/24/25-33-51/53

- 보안 지침: S28-S37-S45-S61-S28A

- 포카표 F사이즈:8

- RTECS 번호:BX3400000

-

위험물 표지:

- 포장 등급:III

- 위험 용어:R23/24/25; R33; R51/53

- 패키지 그룹:III

- 위험 등급:6.1

- TSCA:Yes

- 저장 조건:창고는 통풍, 저온 건조를 해야 하며, 산, 산화제 및 식품 첨가제와 분리하여 보관해야 한다

- 보안 용어:6.1

- 폭발 한계치(explosive limit):1.1-5.3%(V)

N,N-Diethylaniline 세관 데이터

- 세관 번호:2921420090

- 세관 데이터:

?? ?? ??:

2921420090개요:

2921420090 기타 아닐린 파생물 및 소금.부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:6.5% ????:30.0%

?? ??:

?? ??, ?? ??, 사용

요약:

HS: 2921420090 아닐린 파생물 및 염류 부가가치세: 17.0% 환급률: 9.0% 규제 조건: 없음??? ??:6.5% General tariff:30.0%

N,N-Diethylaniline 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A10560-10000ml |

N,N-Diethylaniline, 99% |

91-66-7 | 99% | 10l |

¥3633.00 | 2023-02-17 | |

| Enamine | EN300-18282-100.0g |

N,N-diethylaniline |

91-66-7 | 95% | 100g |

$161.0 | 2023-05-03 | |

| Life Chemicals | F0001-2220-1g |

N,N-diethylaniline |

91-66-7 | 95%+ | 1g |

$21.0 | 2023-09-07 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D111035-2.5L |

N,N-Diethylaniline |

91-66-7 | ≥99%(GC) | 2.5l |

¥323.90 | 2023-09-03 | |

| Fluorochem | 226653-500g |

N,N-Diethylaniline |

91-66-7 | 95% | 500g |

£25.00 | 2022-02-28 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N807431-500ml |

91-66-7 | ≥99%(GC) | 500ml |

¥82.00 | 2022-09-01 | ||

| Life Chemicals | F0001-2220-2.5g |

N,N-diethylaniline |

91-66-7 | 95%+ | 2.5g |

$40.0 | 2023-09-07 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 185868-250ML |

N,N-Diethylaniline |

91-66-7 | 250ml |

¥499.86 | 2023-12-10 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | DK036-100ml |

N,N-Diethylaniline |

91-66-7 | 99% | 100ml |

61.0CNY | 2021-08-06 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D0475-25ml |

N,N-Diethylaniline |

91-66-7 | 99.0%(GC&T) | 25ml |

¥130.0 | 2022-05-30 |

N,N-Diethylaniline 합성 방법

합성회로 1

반응 조건

1.1 Reagents: Phenylsilane Catalysts: 2903426-60-6 Solvents: p-Xylene ; 12 h, 80 °C

1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; 30 min

1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; 30 min

참조

합성회로 2

반응 조건

1.1 Catalysts: Alumina (10 wt% Cu and 5 wt% Co) Solvents: Ethanol ; 4 h, 1 bar, 170 °C

참조

- Tunable mono- and di-methylation of amines with methanol over bimetallic CuCo nanoparticle catalysts, Green Chemistry, 2022, 24(15), 5965-5977

합성회로 4

반응 조건

1.1 Reagents: Sodium hydroxide Catalysts: Hexadecyl-3-methylimidazolium bromide Solvents: Water ; 6 h, 1 atm, 60 °C

참조

- Study on synthesis of N,N-diethylaniline using ionic liquids as phase transfer catalysts, Fenzi Cuihua, 2008, 22(2), 101-104

합성회로 5

합성회로 6

반응 조건

1.1 Catalysts: 1,2-Bis(diphenylphosphino)ethane , [η2:η2-1,3-diethenyl-1,1,3,3-tetramethyldisiloxane]platinum Solvents: Butyl ether ; 10 min, rt

1.2 Reagents: Phenylsilane Solvents: Hexadecane ; 18 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; 3 h, rt

1.2 Reagents: Phenylsilane Solvents: Hexadecane ; 18 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; 3 h, rt

참조

- Direct Catalytic N-Alkylation of Amines with Carboxylic Acids, Journal of the American Chemical Society, 2014, 136(40), 14314-14319

합성회로 7

반응 조건

1.1 Reagents: Sodium carbonate Catalysts: Chloro[2-(diphenylphosphino-κP)benzenesulfonato-κO][(1,2,3,4,5,6-η)-1-methyl-4-(… Solvents: Toluene ; 24 h, 150 °C

참조

- Ruthenium-catalyzed chemoselective alkylation of nitroarenes with alkanols, Organic Chemistry Frontiers, 2021, 8(23), 6710-6719

합성회로 8

합성회로 9

반응 조건

1.1 Reagents: Hydrogen Catalysts: 2,5-Dihydroxyterephthalic acid (complexes with metals) , Magnesium , Nickel , Cobalt (complexes with 2,5-Dihydroxyterephthalic acid) ; 12 h, 170 °C

참조

- Boosting performance for hydrogenation-alkylation tandem reaction catalyzed by banana-like MgO-based solid solution confined Ni-Co alloy catalyst: Fabricated by a MTV-MOFs templated strategy, Molecular Catalysis, 2022, 529,

합성회로 10

반응 조건

1.1 Reagents: Potassium tert-butoxide Solvents: Dimethyl sulfoxide ; rt → reflux; 5 min, reflux

참조

- Rapid and Efficient Microwave-Assisted Amination of Electron-Rich Aryl Halides without a Transition-Metal Catalyst, Organic Letters, 2003, 5(19), 3515-3517

합성회로 11

반응 조건

1.1 Reagents: Potassium tert-butoxide Catalysts: Nickel ferrite Solvents: Water ; 45 min, 60 °C

참조

- C-N Bond Formation Using Highly Effective and Reusable Nickel Ferrite Nanoparticles in Water, ChemCatChem, 2014, 6(12), 3474-3481

합성회로 12

합성회로 13

반응 조건

1.1 Catalysts: Nickel Solvents: Ethanol ; 4 h, 1 MPa, 240 °C

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

참조

- Highly Active Ni Nanoparticles on N-doped Mesoporous Carbon with Tunable Selectivity for the One-Pot Transfer Hydroalkylation of Nitroarenes with EtOH in the Absence of H2, ChemCatChem, 2021, 13(19), 4243-4250

합성회로 14

반응 조건

1.1 Reagents: Methanesulfonic acid , Ammonia borane Solvents: Acetonitrile ; 5 h, 60 °C

참조

- Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions, Organic Chemistry Frontiers, 2018, 5(24), 3510-3514

합성회로 15

반응 조건

1.1 Reagents: Potassium hydroxide Catalysts: Copper oxide (CuO) (silica supported) , Silica Solvents: Dimethyl sulfoxide ; 50 min, 120 °C

참조

- C-N cross-coupling reaction catalysed by efficient and reusable CuO/SiO2 nanoparticles under ligand-free conditions, Applied Organometallic Chemistry, 2014, 28(11), 809-813

합성회로 16

반응 조건

1.1 Reagents: Hydrogen Catalysts: Cobalt dinitrate (poly. with hexamethylenetetramine) ; 14 h, 2 MPa, 210 °C

참조

- A strategy of two-step tandem catalysis towards direct N-alkylation of nitroarenes with ethanol via facile fabricated novel Co-based catalysts derived from coordination polymers, Journal of Catalysis, 2019, 376, 106-118

합성회로 17

합성회로 18

반응 조건

1.1 Reagents: Sodium hydroxide Catalysts: Tetraethylammonium chloride Solvents: Water ; 5 h, 75 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 11 - 12

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 11 - 12

참조

- Study on phase transfer catalytic synthesis of N,N-diethylaniline with tetraethylammonium chloride as catalyst, Huaxue Gongye Yu Gongcheng (Tianjin, 2004, 21(1), 73-74

합성회로 19

합성회로 20

반응 조건

1.1 Solvents: Dichloromethane ; 6 h, rt

참조

- A mild and catalyst-free aromatization using dihydroxylcyclohexanone derivatives as phenyl sources: a new approach to anilines, Tetrahedron Letters, 2013, 54(34), 4505-4508

합성회로 21

반응 조건

1.1 Reagents: Potassium hydroxide Catalysts: Palladium , 2256068-46-7 (palladium complexes) Solvents: Dimethylformamide ; 3 h, 100 °C

참조

- Design of BNPs-TAPC Palladium Complex as a Reusable Heterogeneous Nanocatalyst for the O-Arylation of Phenols and N-Arylation of Amines, Catalysis Letters, 2019, 149(3), 688-698

합성회로 22

합성회로 23

반응 조건

1.1 Reagents: Potassium hydroxide Catalysts: Copper oxide (CuO) (silica supported) , Silica Solvents: Dimethyl sulfoxide ; 40 min, 120 °C

참조

- C-N cross-coupling reaction catalysed by efficient and reusable CuO/SiO2 nanoparticles under ligand-free conditions, Applied Organometallic Chemistry, 2014, 28(11), 809-813

합성회로 24

반응 조건

1.1 Reagents: Sodium tert-butoxide Catalysts: Copper oxide (Cu2O) Solvents: N-Methyl-2-pyrrolidone ; 24 h, 100 °C; 100 °C → 25 °C

1.2 Reagents: Water ; 25 °C

1.2 Reagents: Water ; 25 °C

참조

- Copper catalyzed coupling of aryl chlorides, bromides and iodides with amines and amides, Chemical Communications (Cambridge, 2009, (13), 1715-1717

합성회로 25

반응 조건

1.1 Reagents: Potassium hydroxide Catalysts: Copper oxide (CuO) (silica supported) , Silica Solvents: Dimethyl sulfoxide ; 55 min, 120 °C

참조

- C-N cross-coupling reaction catalysed by efficient and reusable CuO/SiO2 nanoparticles under ligand-free conditions, Applied Organometallic Chemistry, 2014, 28(11), 809-813

합성회로 26

반응 조건

1.1 Reagents: Potassium carbonate Catalysts: Copper Solvents: Methanol ; 7 min, 70 °C

참조

- Ligand Free Microwave Assisted Copper-Catalyzed Convenient Synthesis of Substituted Tertiary Amines from Nitroarenes, Current Microwave Chemistry, 2017, 4(3), 256-261

합성회로 27

반응 조건

1.1 Reagents: Sodium tert-butoxide Catalysts: Dichlorobis(pyridine)nickel , 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride (1:1) Solvents: o-Xylene ; 4 h, 150 °C

참조

- A Simple Protocol for the C-N Cross-Coupling of Aryl Chlorides with Amines Applying Ni/NHC Catalysis, ChemCatChem, 2023, 15(13),

합성회로 28

반응 조건

1.1 Reagents: Sodium hydroxide Catalysts: Tetraethylammonium iodide Solvents: Water ; 5 h, 55 °C; 55 °C → rt

1.2 Reagents: Acetic anhydride ; overnight, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 11 - 12

1.2 Reagents: Acetic anhydride ; overnight, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 11 - 12

참조

- Study of phase transfer catalytic synthesis of N,N-diethylaniline with tetraethyl ammonium iodide, Dalian Jiaotong Daxue Xuebao, 2009, 30(1), 41-44

합성회로 29

반응 조건

1.1 Reagents: Sodium tert-butoxide Catalysts: 2434791-93-0 (silica encapsulated iron oxide supported) Solvents: Ethylene glycol ; 12 h, 100 °C

참조

- N-Arylation of (hetero)arylamines using aryl sulfamates and carbamates via C-O bond activation enabled by a reusable and durable nickel(0) catalyst, New Journal of Chemistry, 2020, 44(31), 13266-13278

합성회로 30

반응 조건

참조

Reaction of the two-component system trialkyl phosphite/carbon tetrachloride with nucleophiles containing hydrogen. 2. Reaction with ammonia and amines

,

Zeitschrift fuer Anorganische und Allgemeine Chemie,

1985,

523,

180-6

N,N-Diethylaniline Raw materials

- [6-(2-Docosa-7,10,13,16-tetraenoyloxy-3-hexacosa-5,9-dienoyloxypropoxy)-3,4,5-trihydroxyoxan-2-yl]methanesulfonic acid

- Sulfamic acid, dimethyl-, phenyl ester

- N,N-diethyl-N-oxide-Benzenamine

- Triethyl phosphate

- Iodobenzene

N,N-Diethylaniline Preparation Products

N,N-Diethylaniline 공급 업체

Jiangsu Xinsu New Materials Co., Ltd

골드 회원

(CAS:91-66-7)

주문 번호:SFD1976

인벤토리 상태:

재다:25KG,200KG,1000KG

순결:99%

마지막으로 업데이트된 가격 정보:Wednesday, 11 December 2024 17:03

가격 ($):

Tiancheng Chemical (Jiangsu) Co., Ltd

골드 회원

(CAS:91-66-7)N,N-Diethylaniline

주문 번호:24969689

인벤토리 상태:in Stock

재다:Company Customization

순결:98%

마지막으로 업데이트된 가격 정보:Friday, 18 April 2025 17:12

가격 ($):discuss personally

N,N-Diethylaniline 관련 문헌

-

Venkatesan Srinivasadesikan,Jiun-Kuang Dai,Shyi-Long Lee Org. Biomol. Chem. 2014 12 4163

-

Chao Luo,Qianxiong Zhou,Guoyu Jiang,Liqing He,Baowen Zhang,Xuesong Wang New J. Chem. 2011 35 1128

-

3. A metal- and oxidizing-reagent-free anodic para-selective amination of anilines with phenothiazinesYan-Chen Wu,Shuai-Shuai Jiang,Ren-Jie Song,Jin-Heng Li Chem. Commun. 2019 55 4371

-

Arumugam Jayaraman,Tyler V. Jacob,Jeff Bisskey,Brian T. Sterenberg Dalton Trans. 2015 44 8788

-

Cheng Du,Yuxiang Liao,Xing Hua,Wei Luo,Shengli Chen,Gongzhen Cheng Chem. Commun. 2014 50 12843

91-66-7 (N,N-Diethylaniline) 관련 제품

- 87-17-2(Salicylanilide)

- 88-05-1(2,4,6-Trimethylaniline (Mesidine), ND25=1,4959)

- 8004-91-9(Aniline Blue (spirit soluble))

- 92-31-9(Toluidine Blue Indicator Solution)

- 60-09-3(4-(E)-2-phenyldiazen-1-ylaniline)

- 93-05-0(N,N-Diethyl-P-phenylenediamine)

- 93-98-1(N-Phenylbenzamide)

- 103-70-8(Formanilide)

- 99-88-7(4-Isopropylaniline)

- 613-97-8(N-Ethyl-N-methylaniline)

추천 공급업체

Suzhou Senfeida Chemical Co., Ltd

(CAS:91-66-7)N,N-Diethylaniline

순결:99.9%

재다:200kg

가격 ($):문의

Amadis Chemical Company Limited

(CAS:91-66-7)N,N-Diethylaniline

순결:99%

재다:10l

가격 ($):207